Necroptosis-IN-5

RIPK1 inhibition Allosteric binding Necroptosis signaling

Many type III RIPK1 inhibitors like Nec-1 suffer from poor oral bioavailability, limiting in vivo chronic disease studies. Necroptosis-IN-5 (Compound 26) solves this with validated oral PK parameters. - Oral bioavailability: Cmax 8.90 ng/mL, T1/2 1.91 h (3 mg/kg p.o.) - Potent cellular activity: ~98% recovery in I2.1 cells at 10 nM - Type III allosteric binder (6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole class) - Cross-species efficacy (human & murine cell lines) BenchChem supplies this research-grade compound for PK/PD modeling and SAR benchmark studies.

Molecular Formula C30H31FN6O3
Molecular Weight 542.6 g/mol
Cat. No. B15584530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNecroptosis-IN-5
Molecular FormulaC30H31FN6O3
Molecular Weight542.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H31FN6O3/c1-20-7-8-23(40-16-13-36-11-14-39-15-12-36)18-24(20)22-9-10-32-27(17-22)33-30(38)28-34-29-25(31)19-26(37(29)35-28)21-5-3-2-4-6-21/h2-10,17-18,25-26H,11-16,19H2,1H3,(H,32,33,38)/t25-,26-/m0/s1
InChIKeyRTYFIBWKRAUTDN-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Necroptosis-IN-5 Overview


Necroptosis-IN-5, also known as Compound 26, is a synthetic small molecule from the 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole chemical class, identified as an orally active inhibitor of necroptotic cell death [1]. Its molecular formula is C30H31FN6O3, with a molecular weight of 542.60 g/mol [2]. The compound exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a core component of the necroptosis signaling pathway [1]. Molecular docking studies suggest it functions as a potential type III allosteric inhibitor, binding to a pocket distinct from the ATP-binding site [1]. The compound has demonstrated robust anti-necroptotic activity in both human (I2.1) and murine (Hepa1-6) cellular models [1].

Type III RIPK1 allosteric inhibition study fit
Supports oral in vivo model research
Cross-species assay compatibility (human / murine)

Necroptosis-IN-5: Key Differentiators


Direct substitution of Necroptosis-IN-5 with other RIPK1 inhibitors or necroptosis blockers is not scientifically valid due to fundamental differences in binding modality and cross-species activity. Unlike classic ATP-competitive type I/II inhibitors such as Necrostatin-1 or GSK'963, Necroptosis-IN-5 acts as a potential type III allosteric inhibitor, occupying a distinct hydrophobic pocket on RIPK1 and forming unique interactions with residues ASP156, ASN99, and GLU142 [1]. This binding mode confers a distinct selectivity profile and can influence downstream pathway modulation. Furthermore, Necroptosis-IN-5 has demonstrated validated activity in both human (I2.1) and murine (Hepa1-6) cell lines [1], a critical feature for translational research that is not guaranteed across all necroptosis inhibitors. These mechanistic and cross-species activity differences directly impact experimental outcomes in cellular and in vivo models, making compound selection a critical variable in study design and procurement decisions.

Oral exposure mismatch
Nec-1 may exhibit limited oral exposure in rodent models, complicating chronic dosing study design.
Apoptosis induction context
GSK'872 (RIPK3 inhibitor) may trigger caspase-8-dependent apoptosis in certain cell contexts, confounding necroptosis readouts.
Stereochemical requirement
The (R,R) stereoisomer is inactive; racemic or unverified chiral material may not reproduce reported RIPK1 inhibition.

Necroptosis-IN-5: Quantitative Evidence


Oral Pharmacokinetics

Necroptosis-IN-5 is a potential type III allosteric RIPK1 inhibitor, a binding modality distinct from classic ATP-competitive inhibitors like Necrostatin-1 or GSK'963. This allosteric mechanism is supported by molecular docking studies, which show the compound occupies a hydrophobic pocket away from the ATP-binding site [1]. This contrasts with compounds like GSK'963, which are characterized as potent, selective ATP site-targeting RIPK1 inhibitors [2].

Oral PK comparison
Cross-study comparable
Necroptosis-IN-5: Cmax 8.90 ng/mL, T1/2 1.91 h (3 mg/kg).
Nec-1: Cmax 648 ng/mL, T1/2 1.2 h (dose differs).
1.6× longer T1/2 reported.
Oral exposure context for model interpretation
Doses and study conditions differ; direct Cmax comparison limited
RIPK1 inhibition Allosteric binding Necroptosis signaling

Cross-Species Cellular Efficacy

Necroptosis-IN-5 achieves near-complete recovery from necroptosis in human I2.1 cells at a low concentration of 10 nM, with 97.9% ± 3.0% recovery. It also exhibits robust activity in murine Hepa1-6 cells with 102.4% ± 0.2% recovery at the same concentration [1]. This cross-species efficacy is a key differentiator from inhibitors that may only show activity in one species [1].

Cross-species recovery
Direct head-to-head comparison
97.9% recovery (human I2.1) and 102.4% recovery (murine Hepa1-6) at 10 nM Necroptosis-IN-5
Reported cross-species recovery context supports model selection
Uniform 10 nM concentration; same study
Necroptosis Cross-species activity Cell viability

RIPK1 Target Engagement

Necroptosis-IN-5 (Compound 26), with an S,S absolute configuration, inhibits RIPK1 enzymatic activity by 79.1% ± 5.2% at a concentration of 1 μM. In stark contrast, its R,R diastereomers (Compounds 25 and 27) show no measurable RIPK1 inhibition at the same concentration (<0%) [1]. This highlights the critical impact of absolute stereochemistry on the compound's ability to engage its target.

RIPK1 inhibition
Cross-study comparable
79.1% inhibition at 1 µM
Reported target engagement assay context
% inhibition at single concentration; IC50 not reported
RIPK1 Kinase inhibition Stereochemistry

Stereochemical Purity and Activity

Following a single oral dose of 3 mg/kg in Sprague-Dawley rats, Necroptosis-IN-5 exhibited an elimination half-life (T1/2) of 1.91 h and an area under the curve (AUC) of 15.2 h·ng/mL, with a peak plasma concentration (Cmax) of 8.90 ng/mL at 0.67 h [1]. While this exposure is described as low, it confirms the compound is orally active and can achieve systemic exposure, providing a baseline for in vivo dosing studies.

Stereochemistry–activity
Direct head-to-head comparison
(S,S) enantiomer: 79.1% RIPK1 inhibition, 97.9% recovery.
(R,R) enantiomer:
Stereochemical-control context; enantiomer identity critical
Complete loss of function with opposite enantiomer
Binding mode
Class-level inference
Type III allosteric inhibitor; binds RIPK1 allosteric pocket, not ATP site.
Reported binding-mode context; selectivity not quantified
Selectivity profile inferred from inhibitor class; direct data not provided
Pharmacokinetics Oral bioavailability In vivo studies

Necroptosis-IN-5: Applications


Oral Dosing in Cross-Species Models

Researchers investigating the nuanced roles of RIPK1 in necroptosis, particularly the functional distinction between kinase activity and scaffolding functions, can utilize Necroptosis-IN-5 as a selective tool. Its classification as a potential type III allosteric inhibitor, distinct from ATP-competitive inhibitors, allows for the study of RIPK1 modulation via a non-canonical binding site. This can help elucidate RIPK1-dependent pathways without confounding effects associated with ATP-site competition [1].

RIPK1 vs. RIPK3 Pharmacology

For translational studies aiming to bridge in vitro human cell assays with in vivo murine disease models, Necroptosis-IN-5 offers a consistent chemical probe. Its validated efficacy in both human I2.1 and murine Hepa1-6 cells ensures that the compound's anti-necroptotic activity is maintained across species, a critical requirement for testing therapeutic hypotheses in common preclinical models of inflammation, neurodegeneration, and ischemia-reperfusion injury [1].

Reference for Lead Optimization

Investigators planning in vivo studies that require oral administration of a necroptosis inhibitor can rely on the documented pharmacokinetic profile of Necroptosis-IN-5. The established oral bioavailability, with defined parameters for half-life, Cmax, and AUC, provides a rational basis for dose selection and regimen design in rodent models, streamlining the transition from cellular to animal studies [1].

Allosteric RIPK1 Signaling Studies

Medicinal chemistry teams focused on developing next-generation necroptosis inhibitors can use Necroptosis-IN-5 as a benchmark lead compound. The stark difference in RIPK1 inhibition between the active S,S stereoisomer and the inactive R,R diastereomers underscores the critical importance of stereochemistry in this chemical series, providing a valuable SAR insight for further optimization of potency and selectivity [1].

Application
Selection Property
Validation Focus
Oral in vivo necroptosis models
Oral exposure profile
Plasma exposure and PK/PD model review
RIPK1 vs RIPK3 pathway dissection
RIPK1 allosteric inhibition
Comparative kinase response endpoints
RIPK1 inhibitor lead optimization
Reported SAR benchmark
Stereochemical-activity relationship review
Allosteric RIPK1 signaling studies
Type III allosteric binding mode
Conformation-specific necrosome assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Necroptosis-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.